molecular formula C11H25NO B14314422 N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine CAS No. 114377-37-6

N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine

Cat. No.: B14314422
CAS No.: 114377-37-6
M. Wt: 187.32 g/mol
InChI Key: GXBBEWWPSJYAHL-UHFFFAOYSA-N
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Description

N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine is a tertiary amine with a complex structure. It is characterized by the presence of a methyl group, an isopropyl group, and a pentyl chain attached to the nitrogen atom. This compound is part of the broader class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with alkyl or aryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine can be achieved through several methods:

    Alkylation of Amines: One common method involves the alkylation of secondary amines with alkyl halides. For instance, the reaction of N-methylpentan-1-amine with 2-bromo-1-propanol under basic conditions can yield the desired compound.

    Reductive Amination: Another approach is the reductive amination of ketones or aldehydes with amines in the presence of reducing agents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or amides.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and hydrocarbons, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex amines and amides.

    Biology: This compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. This interaction can lead to various biochemical and physiological effects, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-pyrrolidone: A solvent with similar structural features but different applications.

    N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine: A compound with similar amine functionality but distinct biological activity.

Uniqueness

N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

114377-37-6

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

N-methyl-N-(2-propan-2-yloxyethyl)pentan-1-amine

InChI

InChI=1S/C11H25NO/c1-5-6-7-8-12(4)9-10-13-11(2)3/h11H,5-10H2,1-4H3

InChI Key

GXBBEWWPSJYAHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C)CCOC(C)C

Origin of Product

United States

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